molecular formula C19H17N3O2S B4969168 N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide

Cat. No. B4969168
M. Wt: 351.4 g/mol
InChI Key: HECDTZZCKUWLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as CUDC-305, is a small molecule inhibitor that has been studied for its potential in cancer treatment. It was first synthesized by scientists at the University of Texas MD Anderson Cancer Center in 2009 and has since undergone extensive research for its mechanism of action and potential applications.

Mechanism of Action

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide works by inhibiting multiple cancer pathways simultaneously. It binds to the active site of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an increase in histone acetylation, which can activate tumor suppressor genes and inhibit the growth of cancer cells. N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide also inhibits the PI3K/Akt/mTOR pathway by binding to the active site of PI3K enzymes. This leads to a decrease in the production of phosphoinositide-3,4,5-triphosphate (PIP3), which is necessary for the activation of Akt and mTOR. Inhibition of the EGFR pathway is achieved by binding to the ATP-binding site of the EGFR enzyme, preventing its activation.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have significant biochemical and physiological effects in cancer cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors). In animal models, N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit tumor growth and improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its ability to inhibit multiple cancer pathways simultaneously. This makes it a potentially effective treatment for cancers that are resistant to single-targeted therapies. However, one limitation of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its toxicity. It has been shown to cause liver toxicity in animal models, which may limit its use in humans.

Future Directions

There are several future directions for the research and development of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One area of focus is the optimization of its toxicity profile. Researchers are working to identify the specific mechanisms of liver toxicity and develop strategies to minimize its effects. Another area of focus is the identification of biomarkers that can predict the response to N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide treatment. This will enable clinicians to personalize treatment plans and improve patient outcomes. Finally, researchers are exploring the potential of combining N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide with other cancer therapies to improve its efficacy and reduce toxicity.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves a multi-step process that includes the reaction of 6-phenyl-4-pyrimidinyl thiol with 3-bromoanisole, followed by the reaction of the resulting product with 3-hydroxybenzaldehyde. The final step involves the reaction of the resulting product with 2-bromoacetophenone. The synthesis of N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been studied extensively for its potential in cancer treatment. It has been shown to inhibit multiple cancer pathways, including the PI3K/Akt/mTOR pathway, the epidermal growth factor receptor (EGFR) pathway, and the histone deacetylase (HDAC) pathway. These pathways are involved in the growth and survival of cancer cells, and inhibiting them can lead to cancer cell death.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-13(19(24)22-15-8-5-9-16(23)10-15)25-18-11-17(20-12-21-18)14-6-3-2-4-7-14/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECDTZZCKUWLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)O)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

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